Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide
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Overview
Description
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide: is a heterocyclic compound that contains a benzene ring fused with a pyrazine ring. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones . For the specific compound , the synthesis can be achieved by reacting 1,2-diaminobenzene with a suitable diketone under controlled conditions. The reaction often requires a catalyst and may be carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including the 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide variant, involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The 1,4-dioxide functional group can participate in redox reactions, making the compound versatile in different chemical environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quinoxaline derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of tetrahydroquinoxalines .
Scientific Research Applications
Chemistry: Quinoxaline derivatives are used as ligands in coordination chemistry and as building blocks in organic synthesis .
Biology: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Medicine: Quinoxaline derivatives are investigated for their potential as anticancer agents, anti-inflammatory drugs, and central nervous system modulators .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its diverse biological effects . For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Quinazoline: Another heterocyclic compound with a similar structure but different biological activities.
Phthalazine: Isomeric with quinoxaline, known for its use in pharmaceuticals.
Cinnoline: Another isomer with distinct chemical properties and applications.
Uniqueness: Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-phenyl-, 1,4-dioxide stands out due to its unique 1,4-dioxide functional group, which imparts specific redox properties and enhances its potential for various applications .
Properties
CAS No. |
88819-95-8 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-methyl-4-oxido-2-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C15H16N2O2/c1-11-15(12-7-3-2-4-8-12)17(19)14-10-6-5-9-13(14)16(11)18/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
NAGXFYVOWQESIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CC=C3 |
solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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